Butane-1,4-diyl bis(methoxyacetate)
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Overview
Description
Butane-1,4-diyl bis(methoxyacetate) is an organic compound that belongs to the class of esters It is characterized by the presence of two methoxyacetate groups attached to a butane-1,4-diyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,4-diyl bis(methoxyacetate) typically involves the esterification of butane-1,4-diol with methoxyacetic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The general reaction scheme is as follows:
Butane-1,4-diol+2Methoxyacetic acid→Butane-1,4-diyl bis(methoxyacetate)+2Water
Industrial Production Methods
On an industrial scale, the production of butane-1,4-diyl bis(methoxyacetate) can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors and strong acid ion-exchange resins as catalysts to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Butane-1,4-diyl bis(methoxyacetate) can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding butane-1,4-diol and methoxyacetic acid.
Transesterification: This reaction involves the exchange of the methoxyacetate groups with other alcohols in the presence of a catalyst.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Butane-1,4-diol and methoxyacetic acid.
Transesterification: New esters and corresponding alcohols.
Oxidation: Carboxylic acids.
Scientific Research Applications
Butane-1,4-diyl bis(methoxyacetate) has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Materials Science: The compound can be utilized in the production of polymers and resins.
Biology and Medicine:
Industry: It is used in the manufacture of coatings, adhesives, and plasticizers.
Mechanism of Action
The mechanism of action of butane-1,4-diyl bis(methoxyacetate) primarily involves its ester bonds. These bonds can be hydrolyzed by enzymes or chemical catalysts, releasing the active components (butane-1,4-diol and methoxyacetic acid). The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Butane-1,4-diyl bis(4-oxopentanoate)
- Hexane-1,6-diyl bis(4-oxopentanoate)
- Butane-1,4-diyl bis(chloroacetate)
Uniqueness
Butane-1,4-diyl bis(methoxyacetate) is unique due to its specific ester linkages and the presence of methoxy groups, which can influence its reactivity and solubility. Compared to similar compounds, it may offer distinct advantages in terms of hydrolysis rates and compatibility with various solvents and catalysts.
Properties
CAS No. |
38342-44-8 |
---|---|
Molecular Formula |
C10H18O6 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
4-(2-methoxyacetyl)oxybutyl 2-methoxyacetate |
InChI |
InChI=1S/C10H18O6/c1-13-7-9(11)15-5-3-4-6-16-10(12)8-14-2/h3-8H2,1-2H3 |
InChI Key |
PSENHGIVEGVLMV-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)OCCCCOC(=O)COC |
Origin of Product |
United States |
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